4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research focuses on the synthesis of novel heterocyclic compounds, including pyrazolopyridine and quinoline derivatives, which are of interest due to their potential pharmacological activities. For instance, the synthesis of various pyrazolopyridine derivatives demonstrates the interest in developing new molecules that can serve as the basis for drug development due to their antioxidant properties. These compounds have shown promise in protecting DNA from damage induced by certain agents, indicating their potential as therapeutic agents (Gouda, 2012).
Anticancer and Antimicrobial Activities
Several studies explore the biological activities of synthesized compounds, including their anticancer and antimicrobial properties. For example, derivatives of indapamide have been synthesized and evaluated for their proapoptotic activity on melanoma cell lines, with some compounds demonstrating significant growth inhibition. This suggests the potential use of similar compounds in cancer therapy (Yılmaz et al., 2015). Additionally, the development of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological screening indicates the broad interest in creating molecules with varied biological activities (Patel et al., 2009).
Pharmaceutical Agent Development
The synthesis and evaluation of novel compounds for their potential as pharmaceutical agents is a significant area of research. Studies on the creation and characterization of N-acylhydrazones, for example, delve into the structural aspects that influence their biological activity, aiming to understand how these compounds can be optimized for therapeutic uses (Munir et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib binds to the RET protein, inhibiting its kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . It has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The primary pathway affected by Pralsetinib is the RET signaling pathway . By inhibiting RET, Pralsetinib disrupts several downstream pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
By inhibiting RET, Pralsetinib can halt the growth and proliferation of cells with oncogenic RET mutations . This can lead to the shrinkage of tumors and potentially halt the progression of cancers driven by these mutations .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)27-22(15-17(3)25-27)24-23(28)19-10-12-20(13-11-19)31(29,30)26-14-6-8-18-7-4-5-9-21(18)26/h4-5,7,9-13,15-16H,6,8,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMJQUFYIHZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.